molecular formula C19H17FN2O4 B2632717 1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 891868-08-9

1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2632717
CAS No.: 891868-08-9
M. Wt: 356.353
InChI Key: JUIRTXZSKJOEOF-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H17FN2O4 and its molecular weight is 356.353. The purity is usually 95%.
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Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione , also known as a tetrahydropyrazine derivative, exhibits significant biological activities that make it a subject of interest in medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a tetrahydropyrazine core substituted with a 3,4-dimethoxyphenyl group and a 3-fluorobenzyl moiety. The molecular formula is C19H17FN2O3C_{19}H_{17}FN_2O_3, and it features a molecular weight of approximately 344.35 g/mol. The compound's structural formula can be represented as follows:

1 3 4 dimethoxyphenyl 4 3 fluorophenyl methyl 1 2 3 4 tetrahydropyrazine 2 3 dione\text{1 3 4 dimethoxyphenyl 4 3 fluorophenyl methyl 1 2 3 4 tetrahydropyrazine 2 3 dione}

Antioxidant Activity

Research indicates that derivatives of tetrahydropyrazines possess antioxidant properties . In vitro assays have demonstrated that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi. For instance, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. It has been shown to inhibit the proliferation of several cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values ranging from 27.3 µM to 43.4 µM . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

The biological activities of this compound are largely attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cells . This inhibition can lead to reduced cellular proliferation in rapidly dividing cells such as cancer cells.
  • Free Radical Scavenging : Its antioxidant capacity is linked to the ability to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative damage .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In a study involving human colon cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
  • Infection Models : In vivo models demonstrated that administration of the compound significantly reduced bacterial load in infected mice models compared to controls .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-25-16-7-6-15(11-17(16)26-2)22-9-8-21(18(23)19(22)24)12-13-4-3-5-14(20)10-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIRTXZSKJOEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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